Bienvenue dans la boutique en ligne BenchChem!

2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide

Chemical Probe Acetamide Derivative Uncharacterized Compound

This compound is a structurally unique, bifunctional acetamide derivative featuring cyclopentyl, furan, and hydroxyethyl motifs. As its pharmacological target and potency profile are completely uncharacterized, its primary justifiable use is in de novo structure-activity relationship (SAR) exploration, broad-panel screening, or late-stage functionalization to generate focused compound libraries. Its defined structure and physicochemical properties also make it a candidate for development as an LC-MS/NMR analytical reference standard once certified. Buyers must validate activity experimentally; procurement decisions should not rely on generic class assumptions.

Molecular Formula C13H19NO3
Molecular Weight 237.299
CAS No. 1396682-88-4
Cat. No. B2693006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide
CAS1396682-88-4
Molecular FormulaC13H19NO3
Molecular Weight237.299
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C13H19NO3/c15-12(11-5-6-17-9-11)8-14-13(16)7-10-3-1-2-4-10/h5-6,9-10,12,15H,1-4,7-8H2,(H,14,16)
InChIKeyVIRINGMZVNXPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide (CAS 1396682-88-4): Baseline Characterization for Research Procurement


2-Cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide (CAS 1396682-88-4) is a synthetic small-molecule acetamide derivative with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol . It is cataloged by multiple chemical suppliers as a research biochemical, but its pharmacological target, mechanism of action, and potency profile remain uncharacterized in the peer-reviewed or patent literature available for this analysis.

Procurement Risk with 2-Cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide: Why Analogs Cannot Be Assumed Interchangeable


In the absence of disclosed structure–activity relationship (SAR) data for 2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide, any substitution with a structurally related acetamide, cyclopentyl, or furan-containing analog carries an undefined risk of altering potency, selectivity, and pharmacokinetic behavior. Small modifications to the hydroxyethyl linker or furan substitution pattern have been shown to drastically impact target engagement in related chemotypes ; however, no direct comparative evidence exists to quantify this risk for the present compound. Consequently, procurement decisions cannot be guided by generic class assumptions and must be preceded by explicit experimental validation in the relevant assay system.

2-Cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide: Quantitative Differentiation Evidence Summary


Insufficiency of Differential Evidence for 2-Cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide

No quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kd, % inhibition) for 2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide could be identified in primary research articles, patents, or authoritative public databases (ChEMBL, PubChem, BindingDB, Google Patents) . Without such data, it is impossible to establish a quantitative differentiation claim against any comparator. The compound remains a structurally novel but functionally unvalidated chemical entity in the public domain.

Chemical Probe Acetamide Derivative Uncharacterized Compound

2-Cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide: Evidence-Constrained Application Scenarios


Exploratory Medicinal Chemistry and SAR Expansion

Given the complete absence of target annotation, the primary scientifically justifiable use is as a starting point for de novo SAR exploration. Researchers may employ the compound in broad-panel screening campaigns to identify potential biological targets, leveraging its unique cyclopentyl-furan-hydroxyethyl scaffold . Any hypothesis about its activity must be generated and tested prospectively.

Negative Control or Chemical Genomic Reference

If a structurally matched, validated P2X3 antagonist scaffold can be identified (e.g., from the WO2010051188 patent family ), the uncharacterized 2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide could serve as a negative control for phenotypic assays, provided its lack of activity at the relevant target is experimentally confirmed .

Synthetic Methodology and Derivatization Platform

The compound's bifunctional nature (secondary alcohol and amide) makes it a candidate for late-stage functionalization studies (e.g., esterification, oxidation, or amine alkylation) to generate focused compound libraries for diverse screening collections .

Analytical Reference Standard Development

The physicochemical properties (C₁₃H₁₉NO₃, MW 237.29) and defined SMILES (O=C(CC1CCCC1)NCC(O)c1ccoc1) render it suitable for development as an analytical reference standard for LC–MS or NMR method validation, once a certified reference material is produced .

Quote Request

Request a Quote for 2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.